molecular formula C10H19NO2S B13238541 Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate

Cat. No.: B13238541
M. Wt: 217.33 g/mol
InChI Key: BIRJRBSELQYZNB-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate is a chemical compound with the molecular formula C10H19NO2S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in its biological activity by influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate can be compared with other piperidine derivatives such as:

Biological Activity

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including a sulfanyl group and a piperidine ring, has shown potential in various pharmacological applications.

  • Molecular Formula : C10H19NO2S
  • Molecular Weight : 217.33 g/mol

The compound's structure allows it to interact with multiple biological targets, making it a significant candidate for drug development.

The biological activity of this compound can be attributed to its ability to modulate enzyme and receptor activities. The piperidine moiety is known to interact with various neurotransmitter receptors, while the sulfanyl group may participate in redox reactions, influencing cellular signaling and metabolic processes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both bacterial and fungal strains. Its derivatives have been tested for efficacy against common pathogens, showing promising results .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells, suggesting potential applications in oncology .

Neuropharmacological Effects

Piperidine derivatives are often explored for their neuropharmacological effects. This compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 2-{[(piperidin-4-yl)ethyl]sulfanyl}acetateC10H19NO2SAntimicrobial, Anticancer
Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetateC9H17NOSNeuropharmacological effects
Methyl 3-(piperidin-4-yl)propanoateC11H21NO2Distinct pharmacological profile

This table highlights the diversity in biological activities among structurally similar compounds, emphasizing the unique efficacy of this compound.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of this compound showed significant inhibition against Staphylococcus aureus and Candida albicans. The results indicated that modifications in the piperidine ring could enhance antimicrobial potency .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that specific derivatives exhibited cytotoxic effects on glioblastoma cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound in cancer therapy .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

methyl 2-(2-piperidin-2-ylethylsulfanyl)acetate

InChI

InChI=1S/C10H19NO2S/c1-13-10(12)8-14-7-5-9-4-2-3-6-11-9/h9,11H,2-8H2,1H3

InChI Key

BIRJRBSELQYZNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCCC1CCCCN1

Origin of Product

United States

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